molecular formula C10H12O3 B1197386 2-Hydroxy-2-(p-tolyl)propanoic acid CAS No. 56031-84-6

2-Hydroxy-2-(p-tolyl)propanoic acid

Cat. No.: B1197386
CAS No.: 56031-84-6
M. Wt: 180.2 g/mol
InChI Key: LXGWCXBGZLLXHZ-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-hydroxy-2-(4-methylphenyl)propanoic acid, is an organic compound with the molecular formula C10H12O3. This compound is characterized by the presence of a hydroxyl group and a carboxyl group attached to a propanoic acid backbone, with a p-tolyl (4-methylphenyl) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(p-tolyl)propanoic acid typically involves the reaction of p-tolylacetic acid with formaldehyde and a base, followed by hydrolysis. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Water or ethanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-(p-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Thionyl chloride, phosphorus tribromide

Major Products:

Scientific Research Applications

2-Hydroxy-2-(p-tolyl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

    Industry: Utilized in the production of polymers, resins, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(p-tolyl)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific enzymes, influencing metabolic processes and cellular functions .

Comparison with Similar Compounds

    2-Hydroxy-2-phenylpropanoic acid: Similar structure but lacks the methyl group on the phenyl ring.

    2-Hydroxy-2-(m-tolyl)propanoic acid: Similar structure but with the methyl group in the meta position.

    2-Hydroxy-2-(o-tolyl)propanoic acid: Similar structure but with the methyl group in the ortho position.

Uniqueness: 2-Hydroxy-2-(p-tolyl)propanoic acid is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs .

Properties

IUPAC Name

2-hydroxy-2-(4-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7-3-5-8(6-4-7)10(2,13)9(11)12/h3-6,13H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGWCXBGZLLXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971412
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56031-84-6, 70589-40-1
Record name 2-Hydroxy-2-(4-tolyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056031846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetic acid, alpha-hydroxy-alpha,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070589401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-2-(4-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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